Crustacean erythrophore concentrating hormone

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H59N11O11/c1-24(2)17-31(52-40(62)29-14-15-37(59)50-29)41(63)54-33(20-36(46)58)43(65)53-32(18-25-9-4-3-5-10-25)42(64)55-34(23-57)45(67)56-16-8-13-35(56)44(66)49-22-38(60)51-30(39(47)61)19-26-21-48-28-12-7-6-11-27(26)28/h3-7,9-12,21,24,29-35,48,57H,8,13-20,22-23H2,1-2H3,(H2,46,58)(H2,47,61)(H,49,66)(H,50,59)(H,51,60)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGMPZRFMGBTDI-POFDKVPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H59N11O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

930.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37933-92-9 | |

| Record name | Red pigment-concentrating hormone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of crustacean erythrophore concentrating hormone involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves inserting the gene encoding the hormone into a suitable expression system, such as bacteria or yeast. The microorganisms are then cultured, and the hormone is harvested and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions: Crustacean erythrophore concentrating hormone primarily undergoes peptide bond formation and hydrolysis reactions. These reactions are essential for its synthesis and degradation.

Common Reagents and Conditions:

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used in peptide synthesis.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze peptide bonds, leading to the breakdown of the hormone into its constituent amino acids.

Major Products Formed: The major products formed from the reactions involving this compound are the peptide itself during synthesis and its constituent amino acids during degradation .

Scientific Research Applications

Crustacean erythrophore concentrating hormone (CECH) is a neuropeptide hormone present in crustaceans that plays a vital role in regulating pigment concentration within chromatophores, which are specialized pigment-containing cells. CECH is responsible for aggregating red pigments (erythrophores) in the chromatophores, leading to color changes in the crustacean’s body, which are essential for physiological and behavioral functions, including camouflage, communication, and thermoregulation.

Scientific Research Applications

CECH has several applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry

- Peptide Synthesis and Degradation Mechanisms CECH is used as a model peptide for studying peptide synthesis and degradation mechanisms. Solid-phase peptide synthesis (SPPS) is employed in the synthesis of CECH, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes resin loading, deprotection, coupling, repetition, and cleavage.

- Reagents and Conditions Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used in peptide synthesis. Acidic or basic conditions can be used to hydrolyze peptide bonds, leading to the breakdown of the hormone into its constituent amino acids.

Biology

- Pigment Concentration and Color Change Mechanisms Researchers study CECH's role in pigment concentration and color change mechanisms in crustaceans. Integumental color changes and eye pigment movements in crustaceans are regulated by pigmentary-effector hormones . CECH has a major function in the rapid physiological color changes of crustaceans by concentrating pigment granules of the erythrophores .

- Pigment-Dispersing Hormone (PDH) Pigment-dispersing hormone (PDH) is responsible for dispersing pigments within chromatophores. Studies detail the characterization of PDH signaling in crustaceans and demonstrate that pigment-dispersing-type receptors are selectively activated by PDH isoforms .

- Retinal Pigment Movements CECH also affects retinal pigment movements . It moves the distal and reflecting retinal pigments of dark-adapted Palaemonetes and Palaemon into the light-adapted position .

Medicine

- Understanding Peptide Hormones Insights gained from studying CECH can be applied to understanding similar peptide hormones in humans and other animals.

Industry

- Biosensors and Biotechnological Applications The hormone’s ability to induce color changes can be utilized in developing biosensors and other biotechnological applications.

Mechanism of Action

The mechanism of action of crustacean erythrophore concentrating hormone involves binding to specific receptors on the surface of chromatophores. This binding triggers a cascade of intracellular events, leading to the aggregation of pigment granules within the chromatophores. Key molecular targets and pathways involved include:

Receptors: G-protein coupled receptors (GPCRs) on chromatophore membranes.

Second Messengers: Cyclic adenosine monophosphate (cAMP) and calcium ions (Ca2+).

Cytoskeletal Elements: Actin and myosin filaments that facilitate pigment granule movement

Comparison with Similar Compounds

Crustacean erythrophore concentrating hormone is part of a family of pigmentary-effector hormones, which includes:

Pigment-Dispersing Hormone (PDH): Responsible for dispersing pigments within chromatophores.

Adipokinetic Hormones (AKHs): Found in insects, these hormones influence metabolism and share structural similarities with this compound.

Uniqueness: this compound is unique in its specific role in aggregating red pigments within chromatophores, whereas other similar hormones may have broader or different functions, such as pigment dispersion or metabolic regulation .

Biological Activity

Crustacean erythrophore concentrating hormone (CECH), also known as red pigment concentrating hormone (RPCH), is a neuropeptide that plays a significant role in regulating pigment concentration within chromatophores, specifically erythrophores, in crustaceans. This hormone is crucial for color adaptation, camouflage, communication, and thermoregulation in these organisms.

Chemical Structure and Properties

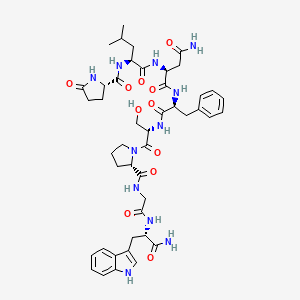

CECH is characterized as an octapeptide with the amino acid sequence:

This structure allows it to interact specifically with receptors on the surface of erythrophores, triggering intracellular signaling pathways that lead to the aggregation of red pigments (erythrophores) within chromatophores .

The biological activity of CECH involves several biochemical processes:

- Pigment Aggregation : CECH induces the aggregation of red pigments through a calcium-dependent signaling pathway. This process is mediated by the activation of specific receptors on erythrophores, which leads to increased intracellular calcium levels and subsequent pigment granule movement towards the cell membrane .

- Hormonal Regulation : CECH functions antagonistically with other hormones such as pigment-dispersing hormone (PDH), which causes pigment dispersion. This balance between CECH and PDH is essential for effective color adaptation in response to environmental stimuli .

Biological Functions

CECH is involved in multiple physiological functions:

- Camouflage and Color Change : By concentrating pigments, CECH allows crustaceans to adapt their coloration for camouflage against predators or during social interactions .

- Thermoregulation : Color changes can also assist in thermoregulation by altering heat absorption from sunlight.

- Behavioral Responses : Studies indicate that CECH may influence aggressive behaviors in crustaceans, modulating responses based on hierarchical status within social groups .

Research Findings and Case Studies

Research has extensively documented the effects of CECH on various crustacean species. Notable findings include:

- In Cancer borealis : Immunocytochemical studies revealed the distribution of RPCH-like immunoreactivity in the stomatogastric nervous system, indicating its role in modulating neural circuits related to pigment concentration and muscle activity .

- Metabolic Effects : In crayfish (Procambarus clarkii), metabolomic analyses have shown that CECH affects glucose metabolism and energy regulation, suggesting broader physiological implications beyond pigmentation .

- Comparative Studies : Research comparing CECH with other neuropeptides has highlighted its unique potency in inducing pigment aggregation compared to related hormones like adipokinetic hormones (AKHs) .

Data Table: Comparative Biological Activity

| Hormone Type | Function | Potency Level | Species Studied |

|---|---|---|---|

| Crustacean Erythrophore Hormone (CECH) | Pigment aggregation | High | Cancer borealis, Procambarus clarkii |

| Pigment-Dispersing Hormone (PDH) | Pigment dispersion | Moderate | Various decapods |

| Adipokinetic Hormones (AKHs) | Metabolic regulation | Low to Moderate | Insects |

Q & A

Q. What experimental assays are commonly used to quantify CECH activity in crustacean models?

CECH activity is typically measured via bioassays using pigmentary effector systems. For example:

- The distal retinal pigment of Palaemon species exhibits graded responses to varying CECH concentrations, enabling dose-response curves for quantification .

- Erythrophore responses in Uca (fiddler crab) melanophores are monitored under controlled illumination, with pigment concentration inversely proportional to hormone levels .

- High-performance liquid chromatography (RP-HPLC) isolates CECH from nerve tissue, validated by in vivo pigment-concentrating assays in species like Homarus americanus .

Q. How is CECH isolated and purified from crustacean tissues?

Isolation involves:

- Extraction from X-organ-sinus gland complexes or suboesophageal ganglia using acetic acid (HOAc) or trifluoroacetic acid (TFA) .

- RP-HPLC with C18 columns for purification, achieving nanogram-level yields. Post-translational modifications (e.g., disulfide bridges) are confirmed via enzymatic digestion and mass spectrometry .

Q. What physiological roles does CECH play beyond erythrophore concentration?

CECH is implicated in:

- Photomechanical retinal pigment movement during light adaptation, regulating photoreceptor sensitivity in Palaemonetes .

- Cross-reactivity with other pigmentary systems, though it lacks activity in distal retinal pigment light-adaptation, suggesting functional specificity .

Advanced Research Questions

Q. How do structural variations in CECH influence its receptor binding and functional specificity?

- The peptide sequence (Pyr-Leu-Asn-Phe-Ser...) includes a conserved disulfide bridge (Cys³-Cys⁹) critical for stability and receptor interaction .

- Comparative studies using synthetic analogs reveal that substitutions at Phe⁴ or Ser⁵ reduce erythrophore response, highlighting residue-specific binding .

- Structural homology with adipokinetic hormone (AKH) suggests evolutionary divergence in receptor affinity .

Q. What methodological approaches resolve contradictions in CECH's dual roles in pigment concentration and dispersion?

Contradictions arise from:

- Co-localization of CECH and pigment-dispersing hormone (PDH) in neurosecretory tissues, requiring dual-label immunohistochemistry to map release dynamics .

- Pharmacological blockade (e.g., calcium channel inhibitors) to isolate CECH-specific pathways in pigment aggregation .

- Longitudinal studies comparing hormone titers across diurnal cycles and molt stages to contextualize opposing effects .

Q. How can mass spectrometry and transcriptomics advance CECH research?

- Nano-LC-MS/MS identifies post-translational modifications (e.g., pyroglutamate formation) and quantifies isoform expression in extra-eyestalk tissues .

- RNA-seq of X-organ transcriptomes reveals splice variants and regulatory non-coding RNAs influencing CECH biosynthesis .

- Peptidomic profiling across species (e.g., Leander adspersus vs. Homarus americanus) clarifies functional conservation .

Q. What statistical frameworks are recommended for analyzing CECH dose-response data?

- Nonlinear regression models (e.g., sigmoidal curves) quantify EC₅₀ values, with uncertainty analysis via bootstrapping .

- Multivariate ANOVA accounts for variables like molt stage, sex, and circadian rhythm in longitudinal studies .

- Open-source tools (e.g., R/BioConductor) enable reproducibility in peptide quantification and structural modeling .

Methodological Best Practices

- Data Reproducibility : Document hormone source (species, tissue), extraction protocols, and HPLC gradients to enable cross-study validation .

- Ethical Reporting : Adhere to ICMJE standards for chemical descriptions (e.g., purity, storage conditions) and assay validation .

- Evolutionary Context : Compare CECH with CHH-family peptides (e.g., hyperglycemic hormone) using phylogenetic analysis to infer functional divergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.